N-Methyl-3-phenoxypropan-1-amine hydrochloride
Overview
Description
N-Methyl-3-phenoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15NOCl. It is a derivative of 3-phenoxypropan-1-amine, where a methyl group is attached to the nitrogen atom, and the compound exists as a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-phenoxypropan-1-ol and methylamine.
Reaction Steps: The primary steps involve the conversion of 3-phenoxypropan-1-ol to its corresponding amine through a reductive amination process. This involves the reaction of 3-phenoxypropan-1-ol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: Purification steps may include recrystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Typical reagents include halogens, alkyl halides, and acyl chlorides.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: The corresponding amine without the hydrochloride group.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-Methyl-3-phenoxypropan-1-amine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of amine derivatives on biological systems.
Medicine: It is explored for potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which N-Methyl-3-phenoxypropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may influence signaling pathways, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
N-Methyl-3-phenoxypropan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other amine derivatives, such as N-ethyl-3-phenoxypropan-1-amine hydrochloride and N-propyl-3-phenoxypropan-1-amine hydrochloride.
Uniqueness: The presence of the methyl group on the nitrogen atom distinguishes this compound from its ethyl and propyl counterparts, affecting its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-3-phenoxypropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKULZJEPCEPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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